![molecular formula C60H54B3N3O3 B13797435 N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline is a complex organic compound characterized by its unique structure, which includes multiple benzyl and aniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with benzyl bromide in the presence of a base to form dibenzylated aniline intermediates. These intermediates are then further reacted with other aromatic compounds under controlled conditions to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s multiple benzyl and aniline groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, such as cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibenzylaniline: A simpler analog with similar benzyl and aniline groups but lacking the additional aromatic and trioxatriborinan structures.
2,4-Bis[4-(N,N-dibenzylamino)-2,6-dihydroxyphenyl]squaraine: Another complex compound with dibenzylamino groups, used in organic photovoltaic cells.
Uniqueness
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline is unique due to its intricate structure, which includes multiple benzyl and aniline groups along with a trioxatriborinan core.
Propriétés
Formule moléculaire |
C60H54B3N3O3 |
|---|---|
Poids moléculaire |
897.5 g/mol |
Nom IUPAC |
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline |
InChI |
InChI=1S/C60H54B3N3O3/c1-7-19-49(20-8-1)43-64(44-50-21-9-2-10-22-50)58-37-31-55(32-38-58)61-67-62(56-33-39-59(40-34-56)65(45-51-23-11-3-12-24-51)46-52-25-13-4-14-26-52)69-63(68-61)57-35-41-60(42-36-57)66(47-53-27-15-5-16-28-53)48-54-29-17-6-18-30-54/h1-42H,43-48H2 |
Clé InChI |
LJKDZXOIJDGMNL-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=C(C=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7)C8=CC=C(C=C8)N(CC9=CC=CC=C9)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
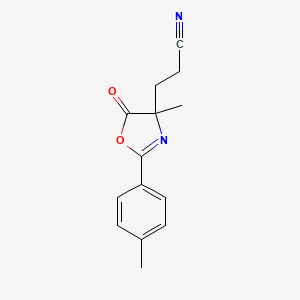
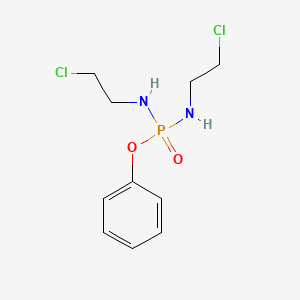

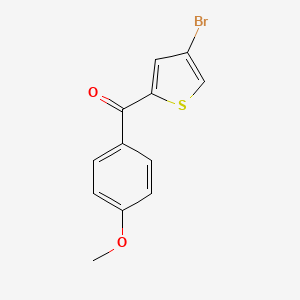

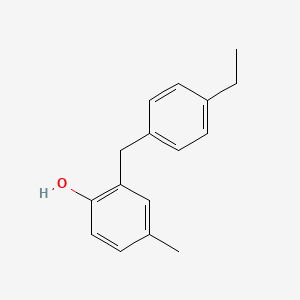
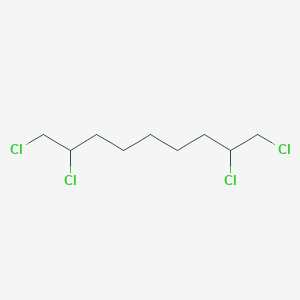

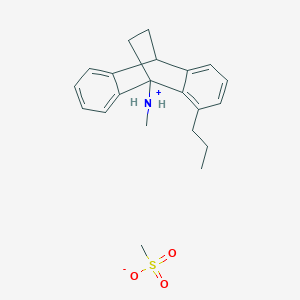
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
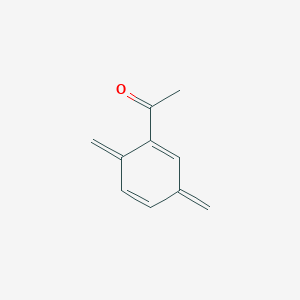
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)

